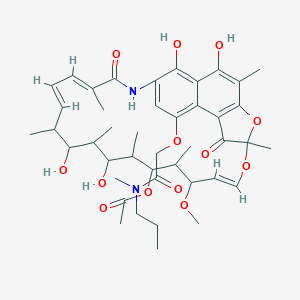![molecular formula C31H42N4O4 B232111 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide CAS No. 18067-39-5](/img/structure/B232111.png)
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide, also known as integerrimine, is a pyrrolizidine alkaloid with the molecular formula C₁₈H₂₅NO₅ and a molecular weight of 335.3948 g/mol . It is a naturally occurring compound found in certain plant species, particularly those belonging to the Senecio genus . Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide typically involves the extraction from natural sources, such as plants of the Senecio genus. The extraction process includes several steps:
Collection and Drying: The plant material is collected and dried to reduce moisture content.
Grinding and Homogenization: The dried plant material is ground into a fine powder to increase the surface area for extraction.
Solvent Extraction: The powdered plant material is subjected to solvent extraction using solvents like methanol or ethanol. The extraction is usually carried out at room temperature or slightly elevated temperatures.
Filtration and Concentration: The extract is filtered to remove solid impurities and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and large extraction vessels.
Automated Filtration and Concentration: Utilizing automated systems for filtration and concentration to increase efficiency.
Advanced Purification Techniques: Employing advanced chromatographic techniques for high-purity isolation of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of suitable catalysts
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores.
Medicine: Studied for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of natural product-based pesticides and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide involves its interaction with cellular targets and pathways:
Molecular Targets: this compound binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation and apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Senecionine: Another pyrrolizidine alkaloid with similar structure and biological activity.
Retrorsine: Known for its hepatotoxic effects and structural similarity to 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide.
Riddelliine: Shares similar toxicological properties and is found in the same plant genus
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and biological activity compared to other pyrrolizidine alkaloids .
Eigenschaften
CAS-Nummer |
18067-39-5 |
|---|---|
Molekularformel |
C31H42N4O4 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide |
InChI |
InChI=1S/C31H42N4O4/c1-7-21(4)27(35(5)6)31(38)34-26-28(23-11-9-8-10-12-23)39-24-15-13-22(14-16-24)17-18-32-29(36)25(19-20(2)3)33-30(26)37/h8-18,20-21,25-28H,7,19H2,1-6H3,(H,32,36)(H,33,37)(H,34,38)/b18-17- |
InChI-Schlüssel |
KGRSGRNSVOPQEA-ZCXUNETKSA-N |
SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
Isomerische SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)/C=C\NC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)
![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)

![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)


![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)
![sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate](/img/structure/B232063.png)
